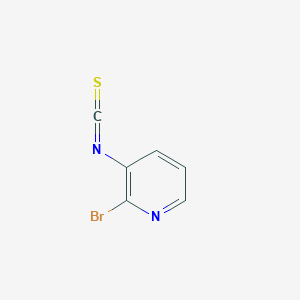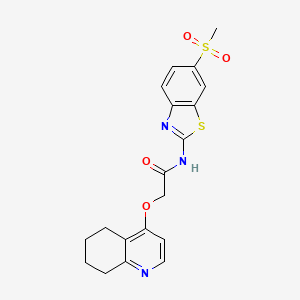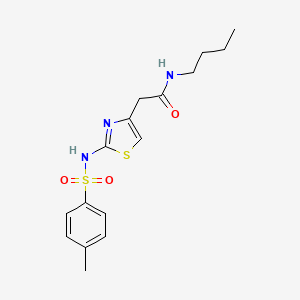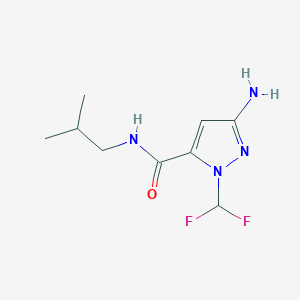
2-Bromo-3-isothiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isothiocyanate group at the third position of the pyridine ring
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives , which have been found to inhibit FLT3, a type of receptor tyrosine kinase involved in the regulation of hematopoiesis .
Mode of Action
2-Bromo-3-isothiocyanatopyridine participates in a copper-catalyzed cascade reaction with isocyanides, leading to the formation of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation .
Biochemical Pathways
The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities, including acting as xanthine oxidase inhibitors, antibiotics, and anticancer agents .
Result of Action
The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities .
Analyse Biochimique
Biochemical Properties
2-Bromo-3-isothiocyanatopyridine has been found to participate in copper-catalyzed cascade reactions, leading to the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.
Molecular Mechanism
It is known to participate in copper-catalyzed cascade reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-isothiocyanatopyridine typically involves the reaction of 2-bromo-3-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach. This method includes the aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt, which is generated in situ by treating 2-bromo-3-aminopyridine with carbon disulfide in the presence of a base like DABCO or sodium hydride .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with isocyanides to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition Reactions: These reactions often use copper catalysts and proceed under ligand-free conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cycloaddition Reactions: Heterocyclic compounds such as benzo[d]imidazo[5,1-b]thiazoles.
Applications De Recherche Scientifique
2-Bromo-3-isothiocyanatopyridine has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Bromo-3-aminopyridine: A precursor in the synthesis of 2-Bromo-3-isothiocyanatopyridine.
2-Bromo-3-methoxypyridine: Another brominated pyridine derivative with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-3-isothiocyanatopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHQZIPWRBCPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)


![3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol](/img/structure/B2917821.png)


![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)


![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

